Martinostat

Description

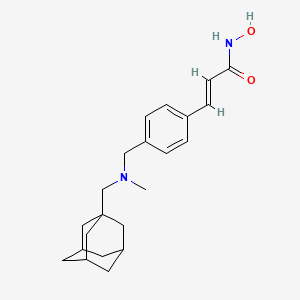

Structure

3D Structure

Properties

CAS No. |

1629052-58-9 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |

InChI Key |

WNIDBXBLQFPAJA-VOTSOKGWSA-N |

Isomeric SMILES |

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Martinostat on Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Martinostat is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. This guide provides a comprehensive overview of Martinostat's mechanism of action, focusing on its interaction with HDACs. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of epigenetics, oncology, and neurobiology, where Martinostat holds significant therapeutic promise.

Core Mechanism of Action

Martinostat is a hydroxamic acid-based HDAC inhibitor. Its primary mechanism of action involves the chelation of the zinc ion (Zn²⁺) located in the active site of class I and class IIb HDAC enzymes. This interaction blocks the catalytic activity of the HDACs, preventing the removal of acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins. The resulting hyperacetylation of these protein substrates leads to downstream effects on gene transcription, protein function, and cellular processes.

Martinostat exhibits high potency against class I HDACs (HDAC1, HDAC2, and HDAC3) and the class IIb HDAC6, with low nanomolar affinities.[1] This selectivity profile is a key determinant of its biological activity and therapeutic potential.

Quantitative Inhibitory Activity

The inhibitory potency of Martinostat against various HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (nM)[2] |

| HDAC1 | 0.3 |

| HDAC2 | 2 |

| HDAC3 | 0.6 |

| HDAC4 | 1,970 |

| HDAC5 | 352 |

| HDAC6 | 4.1 |

| HDAC7 | >20,000 |

| HDAC8 | >15,000 |

| HDAC9 | >15,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Martinostat.

In Vitro HDAC Enzymatic Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Martinostat on purified recombinant HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Martinostat stock solution (in DMSO)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of Martinostat in Assay Buffer.

-

In the wells of a 96-well plate, add the diluted Martinostat solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant HDAC enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the Developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[3]

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each Martinostat concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Martinostat to its target HDACs within intact cells.[4][5][6]

Materials:

-

Cell line of interest (e.g., human cancer cell line)

-

Cell culture medium and reagents

-

Martinostat

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

Procedure:

-

Culture cells to a sufficient density.

-

Treat the cells with Martinostat at the desired concentration or with a vehicle control (DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes or a PCR plate.

-

Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.[7]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the levels of soluble HDACs (e.g., HDAC1, HDAC2, HDAC3) in each sample by Western blotting.

-

The binding of Martinostat will stabilize the HDACs, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Western Blot Analysis of Histone Acetylation

This protocol is used to measure the increase in histone acetylation in cells treated with Martinostat.[8][9][10]

Materials:

-

Cell line of interest

-

Martinostat

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (e.g., 15% acrylamide (B121943) for histone resolution)

-

PVDF membrane (0.2 µm pore size is recommended for small histone proteins)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys9), anti-acetyl-Histone H4 (e.g., at Lys12), anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with various concentrations of Martinostat or vehicle for a desired time period (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Determine the protein concentration of each lysate.

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Impact on Signaling Pathways

Inhibition of HDACs by Martinostat affects various signaling pathways by altering the acetylation status of key regulatory proteins.

Inhibition of the NF-κB Pathway

HDAC inhibitors have been shown to modulate the activity of the transcription factor NF-κB. One proposed mechanism involves the enhanced acetylation of STAT1, which then interacts with the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[11] This can result in the downregulation of pro-inflammatory and pro-survival genes.

Modulation of the STAT5 Pathway

In certain cancer models, such as chronic myeloid leukemia (CML), Martinostat has been shown to inhibit the BCR-ABL/STAT5 signaling pathway.[12] This pathway is critical for the proliferation and survival of cancer cells. HDAC inhibition can lead to the hyperacetylation of proteins involved in this pathway, disrupting their function and leading to apoptosis.

Conclusion

Martinostat is a potent and selective inhibitor of class I and IIb histone deacetylases. Its mechanism of action, centered on the inhibition of HDAC enzymatic activity, leads to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and key signaling pathways involved in cell survival and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and application of Martinostat in preclinical and clinical research. A thorough understanding of its mechanism is paramount for the rational design of therapeutic strategies targeting epigenetic dysregulation in various diseases.

References

- 1. Martinostat - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HDAC enhances STAT acetylation, blocks NF-κB, and suppresses the renal inflammation and fibrosis in Npr1 haplotype male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Martinostat's Selectivity Profile for HDAC Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Martinostat, a potent histone deacetylase (HDAC) inhibitor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of Martinostat's activity across various HDAC isoforms. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key concepts to support further research and development efforts.

Core Selectivity Profile of Martinostat

Martinostat is a Class I and IIb selective HDAC inhibitor, demonstrating high potency against HDACs 1, 2, 3, and 6. Its selectivity has been characterized primarily through in vitro enzymatic assays using recombinant human HDAC enzymes and confirmed in cellular contexts using the Cellular Thermal Shift Assay (CETSA).

Quantitative Inhibitory Activity

The inhibitory activity of Martinostat against a panel of human HDAC isoforms is summarized in the table below. The data reveals nanomolar potency against Class I and IIb HDACs, with significantly lower activity against other isoforms, highlighting its selective nature.

| HDAC Isoform | Class | IC50 (nM) | Assay Type | Reference |

| HDAC1 | I | 0.3 | Recombinant Human Enzyme Assay | [1][2] |

| HDAC2 | I | 2.0 | Recombinant Human Enzyme Assay | [1][2] |

| HDAC3 | I | 0.6 | Recombinant Human Enzyme Assay | [1][2] |

| HDAC4 | IIa | >10,000 | Recombinant Human Enzyme Assay | [1] |

| HDAC5 | IIa | >10,000 | Recombinant Human Enzyme Assay | [1] |

| HDAC6 | IIb | 4.1 | Recombinant Human Enzyme Assay | [1][2] |

| HDAC7 | IIa | >10,000 | Recombinant Human Enzyme Assay | [1] |

| HDAC8 | I | 352 | Recombinant Human Enzyme Assay | [1] |

| HDAC9 | IIa | >10,000 | Recombinant Human Enzyme Assay | [1] |

| HDAC10 | IIb | Not Reported | - | - |

| HDAC11 | IV | Not Reported | - | - |

Note: IC50 values represent the concentration of Martinostat required to inhibit 50% of the HDAC enzyme's activity. The data is primarily sourced from the foundational study by Wang et al. (2014) in the Journal of Medicinal Chemistry.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the selectivity profile of Martinostat.

In Vitro HDAC Inhibition Assay

This protocol outlines the general procedure for determining the IC50 values of Martinostat against purified recombinant human HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1-9)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

Martinostat (serial dilutions)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in assay buffer.

-

Compound Preparation: Prepare a serial dilution of Martinostat in DMSO and then dilute further in assay buffer.

-

Reaction Setup: Add the HDAC enzyme solution to the wells of a 384-well plate.

-

Inhibitor Addition: Add the diluted Martinostat solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known pan-HDAC inhibitor like SAHA).

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Fluorescence Reading: Incubate the plate at room temperature for a short period (e.g., 15 minutes) and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each Martinostat concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to confirm the target engagement of Martinostat with HDACs within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

Human cell line of interest (e.g., HEK293)

-

Cell culture medium and reagents

-

Martinostat

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against HDAC1, HDAC2, and HDAC3

-

Secondary antibodies

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency and treat them with various concentrations of Martinostat or vehicle control for a specific duration.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes). A no-heat control is also included.

-

Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.

-

Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant containing the soluble protein fraction.

-

Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using primary antibodies specific for the HDAC isoforms of interest (HDAC1, 2, and 3).

-

Data Analysis: Quantify the band intensities of the HDAC proteins at different temperatures in the presence and absence of Martinostat. A shift in the melting curve to higher temperatures in the Martinostat-treated samples indicates target engagement.

Visualizations

The following diagrams illustrate the selectivity profile of Martinostat and the experimental workflow of the in vitro HDAC inhibition assay.

Caption: Martinostat's inhibitory activity across HDAC classes.

Caption: Workflow for in vitro HDAC inhibition assay.

References

The Role of Martinostat in Neuroepigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with significant implications for the field of neuroepigenetics. This technical guide provides a comprehensive overview of Martinostat's mechanism of action, its application in neuroepigenetic research, and detailed methodologies for its use in key experimental paradigms. By targeting class I histone deacetylases, Martinostat modulates chromatin structure and gene expression, thereby influencing synaptic plasticity, memory formation, and neuronal health. Its radiolabeled form, [11C]Martinostat, has emerged as a critical tool for in vivo imaging of HDAC expression in the human brain using positron emission tomography (PET), offering unprecedented insights into the epigenetic landscape of neurological and psychiatric disorders. This document serves as a core resource for researchers and drug development professionals seeking to leverage Martinostat in their exploration of neuroepigenetic regulation and the development of novel therapeutics.

Introduction to Martinostat and Neuroepigenetics

Neuroepigenetics explores the mechanisms by which environmental factors and experiences can induce lasting changes in gene expression within the nervous system, without altering the DNA sequence itself. A key player in this regulation is the dynamic process of histone acetylation, controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity has been implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Huntington's disease, schizophrenia, and mood disorders.[1][2]

Martinostat is a novel hydroxamic acid-based HDAC inhibitor designed for high brain penetrance.[3] It exhibits potent inhibitory activity against class I HDACs (HDAC1, HDAC2, and HDAC3) and class IIb HDAC6.[3][4] The development of a carbon-11 (B1219553) labeled version, [11C]Martinostat, has enabled the non-invasive in vivo quantification of HDAC expression in the living human brain via PET imaging.[5][6] This has opened new avenues for understanding the role of HDACs in both healthy brain function and disease states, as well as for assessing the target engagement of new HDAC-targeting drugs.[1]

Mechanism of Action

Martinostat functions by binding to the zinc-containing active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine (B10760008) residues on histone tails. This leads to an increase in histone acetylation, a state known as histone hyperacetylation. The neutralization of the positive charge on lysine residues weakens the electrostatic interactions between histones and DNA, resulting in a more relaxed or "open" chromatin conformation. This euchromatic state allows for greater accessibility of transcription factors and RNA polymerase to DNA, facilitating the expression of genes involved in crucial neuronal processes.[2]

The primary downstream effect of Martinostat-induced HDAC inhibition is the modulation of gene transcription. Studies have shown that treatment with Martinostat leads to increased mRNA expression of genes critical for synaptic plasticity and memory, such as Brain-Derived Neurotrophic Factor (BDNF) and Synaptophysin (SYP).[7] Furthermore, Martinostat has been shown to upregulate the expression of progranulin (GRN), a gene implicated in frontotemporal dementia.[7]

A key signaling pathway influenced by HDAC inhibitors like Martinostat is the CREB (cAMP response element-binding protein) pathway. The transcription factor CREB and its co-activator, CREB-binding protein (CBP), a histone acetyltransferase, are essential for long-term memory formation and synaptic plasticity. HDAC inhibitors are thought to enhance the interaction between CREB and CBP, leading to the activation of genes regulated by this complex.[8]

Quantitative Data

Inhibitory Activity

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 0.3 | [3] |

| HDAC2 | 2.0 | [3] |

| HDAC3 | 0.6 | [3] |

| HDAC4 | >1000 | [3] |

| HDAC5 | >1000 | [3] |

| HDAC6 | 4.1 | [3] |

| HDAC7 | >1000 | [3] |

| HDAC8 | >1000 | [3] |

| HDAC9 | >1000 | [3] |

Cellular Activity

| Parameter | Value | Cell Line | Reference |

| EC50 (Histone H3K9 & H4K12 acetylation) | 100 nM | Primary mouse neuronal cells | [9] |

Pharmacokinetic Parameters of [11C]Martinostat in Non-Human Primates

| Parameter | Value | Brain Region | Reference |

| Distribution Volume (V_T) | 29.9 - 54.4 mL/cm³ | Various | [8][10] |

| Non-displaceable Uptake (V_ND) | 8.6 ± 3.7 mL/cm³ | Average | [8][10] |

| K_1 (Influx rate constant) | 0.65 mL/cm³/min (average) | Various | [8][10] |

| k_2 (Efflux rate constant) | 0.85 min⁻¹ (average) | Various | [8] |

| k_3 (Association rate constant) | 0.34 min⁻¹ (average) | Various | [8] |

| k_4 (Dissociation rate constant) | 0.0085 min⁻¹ (average) | Various | [8][10] |

Experimental Protocols

Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone H3 and H4 acetylation levels in cultured cells following Martinostat treatment.

Materials:

-

Cultured neuronal cells

-

Martinostat

-

Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors

-

Acid extraction buffer (0.4 N H₂SO₄)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF or nitrocellulose membrane (0.2 µm)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Martinostat or vehicle control for a specified duration (e.g., 24 hours).

-

Histone Extraction (Acid Extraction Method):

-

Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

-

Centrifuge to pellet cells and resuspend in Histone Extraction Buffer.

-

Isolate the nuclear fraction by centrifugation.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C.

-

Centrifuge to remove debris and collect the supernatant containing histones.[11]

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.[11]

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto a 15% SDS-PAGE gel.

-

Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9][11]

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of Martinostat to HDACs in a cellular context.

Materials:

-

Cultured cells

-

Martinostat

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Centrifuge

-

Western blot reagents

Procedure:

-

Cell Treatment: Treat cultured cells with Martinostat or vehicle control.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target HDAC protein remaining using Western blotting.[12]

-

Data Analysis: Plot the amount of soluble HDAC protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Martinostat indicates target engagement.

[11C]Martinostat Positron Emission Tomography (PET) Imaging

This protocol outlines the general steps for in vivo imaging of HDAC expression in the human brain.

Procedure:

-

Radiotracer Synthesis: Synthesize [11C]Martinostat from its precursor.

-

Subject Preparation: Position the subject in the PET scanner. An intravenous line is inserted for radiotracer injection and, if required, an arterial line for blood sampling to measure the input function.

-

Image Acquisition:

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]Martinostat intravenously.

-

Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).[6]

-

-

Arterial Blood Sampling (for full quantitative analysis): Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[6]

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the images.

-

Generate time-activity curves (TACs) for each ROI.

-

Apply kinetic modeling (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate pharmacokinetic parameters such as the total distribution volume (V_T).[6]

-

Alternatively, for semi-quantitative analysis, calculate the Standardized Uptake Value (SUV) at a specific time point.[7]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific proteins, such as HDACs or acetylated histones, with specific genomic regions.

Materials:

-

Cultured cells or brain tissue

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies (e.g., anti-HDAC1, anti-acetyl-H3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells or tissue with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[13]

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 bp.[13]

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with a specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.[13]

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[13]

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by heating.[13]

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[13]

-

Analysis: Quantify the purified DNA and perform qPCR using primers for specific gene promoters to determine the enrichment of the target protein at those sites.[14]

Signaling Pathways and Workflows

Martinostat Signaling Pathway

Caption: Martinostat inhibits Class I HDACs, leading to histone hyperacetylation and a more open chromatin state. This facilitates gene transcription, including that of synaptic plasticity-related genes activated by the CREB:CBP complex, ultimately enhancing synaptic function and memory.

[11C]Martinostat PET Imaging Workflow

Caption: Workflow for a [11C]Martinostat PET imaging study, from radiotracer synthesis and subject preparation to data acquisition and quantitative analysis of HDAC expression.

Western Blot for Histone Acetylation Workflow

Caption: Step-by-step workflow for analyzing changes in histone acetylation levels using Western blotting after treating cells with Martinostat.

Conclusion

Martinostat has proven to be an invaluable tool in the study of neuroepigenetic regulation. Its ability to potently and selectively inhibit class I HDACs in the brain, coupled with the capacity for in vivo imaging via [11C]Martinostat PET, provides researchers with a powerful platform to investigate the role of histone acetylation in neuronal function and dysfunction. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of Martinostat in both basic research and drug development settings. As our understanding of the neuroepigenetic landscape continues to expand, Martinostat will undoubtedly play a central role in uncovering novel therapeutic targets and strategies for a wide range of neurological and psychiatric disorders.

References

- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional interaction of CREB binding protein (CBP) with nuclear transport proteins and modulation by HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC inhibition modulates hippocampus-dependent long-term memory for object location in a CBP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behind the probe: The story of the new [11C]Martinostat radiotracer | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

- 6. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ChIP-qPCR Data Analysis [sigmaaldrich.com]

The In Vivo Profile of Martinostat: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinostat is a potent, small-molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs can alter chromatin structure and protein function, thereby influencing a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer and various neurological disorders.

Martinostat exhibits high potency and selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC6, with low nanomolar affinities.[1][2][3] Its unique chemical structure, which includes an adamantyl group, facilitates high brain penetrance, a property that has made it a valuable tool for neuroscience research as the radiolabeled PET tracer, [11C]Martinostat.[3][4] Beyond its utility in neuroimaging, Martinostat has demonstrated therapeutic potential in preclinical models, particularly in oncology.

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Martinostat, summarizing key data from preclinical studies. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of this promising HDAC inhibitor.

Pharmacokinetics

The pharmacokinetic profile of Martinostat has been primarily characterized in the context of its use as a PET imaging agent in the brain. However, recent preclinical therapeutic studies are beginning to shed light on its systemic disposition.

Brain Pharmacokinetics ([11C]Martinostat)

Positron Emission Tomography (PET) studies in non-human primates have provided detailed insights into the brain kinetics of [11C]Martinostat. The key parameters are summarized in the table below.

| Parameter | Description | Value (Non-Human Primate Brain) | Reference |

| K1 | Rate constant for transfer from plasma to the free compartment in tissue | 0.39–0.89 mL/cm³/min | [4] |

| k2 | Rate constant for transfer from the free compartment back to plasma | 0.52–1.50 min⁻¹ | [4] |

| k3 | Rate constant for transfer from the free to the specific binding compartment | 0.29–0.40 min⁻¹ | [4] |

| k4 | Rate constant for transfer from the specific binding compartment back to the free compartment | 0.0071–0.0099 min⁻¹ | [4] |

| VT | Total Distribution Volume | 29.9–54.4 mL/cm³ | [4] |

| VND | Non-displaceable Distribution Volume | 8.6 ± 3.7 mL/cm³ | [4] |

These data indicate that [11C]Martinostat readily crosses the blood-brain barrier and exhibits high specific binding to its target HDACs in the brain. The slow dissociation from the specific binding compartment (low k4) suggests a prolonged target engagement.

Systemic Pharmacokinetics

A preclinical study evaluating Martinostat's therapeutic efficacy in a chronic myeloid leukemia (CML) xenograft model provides initial insights into its systemic pharmacokinetics, although detailed quantitative data are not yet published. The study design involved systemic administration, indicating that Martinostat can achieve and maintain therapeutic concentrations in the periphery.[5] Pre-treatment with unlabeled Martinostat has been shown to increase the plasma concentration of [11C]Martinostat, suggesting that target binding in peripheral tissues influences its plasma exposure.[4]

Further studies are required to fully characterize the systemic pharmacokinetic properties of unlabeled Martinostat, including its oral bioavailability, plasma protein binding, metabolic pathways, and routes of excretion.

Pharmacodynamics

The pharmacodynamic effects of Martinostat are a direct consequence of its inhibition of HDAC enzymes, leading to the accumulation of acetylated histone and non-histone proteins.

Target Engagement

In vivo target engagement of Martinostat has been unequivocally demonstrated in the brain through PET imaging studies. Administration of unlabeled Martinostat prior to [11C]Martinostat results in a dose-dependent reduction in the radiotracer's binding, indicating competition for the same target enzymes.[4] These "self-blocking" studies have shown that high levels of HDAC occupancy (>80%) can be achieved in the non-human primate brain.[4]

Downstream Effects and In Vivo Efficacy

The therapeutic potential of Martinostat has been demonstrated in a preclinical model of chronic myeloid leukemia (CML).

| Preclinical Model | Treatment Regimen | Key Findings | Reference |

| Imatinib-resistant CML xenograft | Martinostat in combination with imatinib | Significantly reduced tumor growth | [5] |

In vitro, Martinostat has been shown to induce hyperacetylation of histones and α-tubulin in CML cells at concentrations lower than the clinically used HDAC inhibitor, vorinostat.[5] This leads to the selective inhibition of CML cell proliferation, induction of apoptosis, and disruption of key survival signaling pathways.[5]

Experimental Protocols

In Vivo Administration (Rodent)

-

Vehicle: A common vehicle for administering HDAC inhibitors in preclinical studies is a formulation of 10% DMSO, 10% Tween 80, and 80% saline.[1]

-

Routes of Administration: Martinostat has been administered intravenously (IV) and intraperitoneally (IP) in preclinical studies.[1][5]

Pharmacokinetic Analysis

-

Sample Collection: For brain pharmacokinetic studies using [11C]Martinostat, arterial blood samples are collected at specified time points post-injection.[4]

-

Sample Processing: Plasma is separated from whole blood by centrifugation. To determine the fraction of parent compound versus radiometabolites, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by radio-HPLC.[4]

-

Data Analysis: The metabolite-corrected arterial plasma activity curve is used as an input function for kinetic modeling of the PET data to determine parameters such as K1, k2, k3, k4, and VT.[4]

Pharmacodynamic Analysis

-

Western Blot for Histone Acetylation:

-

Tissues or cells are lysed to extract nuclear proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.[5][6]

-

Signaling Pathways and Experimental Workflows

HDAC Inhibition and Downstream Cellular Effects

The following diagram illustrates the mechanism of action of Martinostat and its downstream consequences on gene expression and cell fate.

Caption: Mechanism of action of Martinostat leading to tumor cell death.

Experimental Workflow for In Vivo Efficacy and PD Study

The following diagram outlines a typical workflow for a preclinical study evaluating the in vivo efficacy and pharmacodynamics of Martinostat.

Caption: Workflow for a preclinical in vivo efficacy and PK/PD study.

Conclusion

Martinostat is a potent and selective HDAC inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile in the central nervous system, primarily owing to its extensive use as a PET imaging agent. Emerging preclinical data now support its therapeutic potential in oncology, demonstrating in vivo efficacy in a resistant CML model. While the systemic pharmacokinetics of unlabeled Martinostat require further investigation, the available data provide a strong foundation for its continued development as a therapeutic agent. The experimental protocols and workflows outlined in this guide offer a framework for future preclinical studies aimed at fully elucidating the in vivo properties of Martinostat and its potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Martinostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), which has emerged as a valuable tool for studying the role of these epigenetic regulators in normal physiology and disease. Its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier have led to its development as a positron emission tomography (PET) imaging agent, [¹¹C]Martinostat, for in vivo quantification of HDAC expression. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of Martinostat. Detailed experimental protocols for key assays and a complete, step-by-step synthesis are presented to enable researchers to utilize this important chemical probe.

Discovery and Biological Activity

Martinostat was developed at the Martinos Center for Biomedical Imaging and named in the tradition of other HDAC inhibitors like vorinostat (B1683920) and entinostat.[1] It was identified through a medicinal chemistry effort to create a potent and selective HDAC inhibitor with suitable properties for in vivo imaging.

Mechanism of Action and Selectivity

Martinostat is a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, Martinostat promotes histone acetylation, resulting in a more open chromatin structure and altered gene expression.

The inhibitory activity of Martinostat has been characterized against a panel of recombinant human HDAC isoforms. This analysis revealed potent, low nanomolar inhibition of Class I HDACs (HDAC1, 2, and 3) and the Class IIb isoform, HDAC6. It displays significantly lower activity against other Class IIa and Class IV HDACs, highlighting its selectivity profile.

Table 1: In Vitro Inhibitory Activity of Martinostat against Human HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.3 |

| HDAC2 | 2.0 |

| HDAC3 | 0.6 |

| HDAC4 | 1,970 |

| HDAC5 | 352 |

| HDAC6 | 4.1 |

| HDAC7 | >20,000 |

| HDAC8 | >15,000 |

| HDAC9 | >15,000 |

Data compiled from literature reports.

The target engagement of Martinostat within a cellular context has been confirmed using the Cellular Thermal Shift Assay (CETSA). In this assay, the binding of a ligand to its target protein increases the protein's thermal stability. Studies have shown that Martinostat effectively stabilizes HDAC1, HDAC2, and HDAC3 in tissue homogenates, providing direct evidence of target engagement in a more physiologically relevant environment.[2]

Pharmacokinetic Properties

A key feature of Martinostat is its ability to penetrate the blood-brain barrier, a critical property for a centrally active therapeutic or imaging agent. In non-human primate studies, [¹¹C]Martinostat demonstrated high brain uptake and a distribution consistent with the known expression patterns of Class I HDACs.[3][4] Pharmacokinetic modeling in these studies revealed a high baseline distribution volume (VT) ranging from 29.9–54.4 mL/cm³, indicative of high specific binding in the brain.[4]

Table 2: Pharmacokinetic Parameters of [¹¹C]Martinostat in Non-Human Primate Brain [4]

| Parameter | Value | Unit |

| K₁ (average) | 0.65 | mL/cm³/min |

| k₄ (average) | 0.0085 | min⁻¹ |

| V | 8.6 ± 3.7 | mL/cm³ |

| V | 29.9 - 54.4 | mL/cm³ |

Chemical Synthesis of Martinostat

The chemical synthesis of Martinostat, systematically named (2E)-3-(4-(((adamantan-1-ylmethyl)(methyl)amino)methyl)phenyl)-N-hydroxyacrylamide, can be accomplished through a multi-step sequence. The core of the strategy involves the construction of the cinnamoyl hydroxamic acid moiety followed by the introduction of the adamantyl group via reductive amination.

Synthesis Workflow

Caption: Overall synthetic workflow for Martinostat.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl (2E)-3-(4-formylphenyl)acrylate

This step utilizes a Horner-Wadsworth-Emmons reaction to establish the trans-alkene geometry of the cinnamic acid derivative.

-

To a solution of triethyl phosphonoacetate in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base like sodium hydride (NaH) portion-wise.

-

Stir the resulting mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of terephthalaldehyde in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl (2E)-3-(4-formylphenyl)acrylate.

Step 2: Synthesis of N-methyl-1-adamantanamine

This intermediate is prepared via reductive amination.

-

To a solution of 1-adamantanecarboxaldehyde in a suitable solvent such as methanol (B129727), add a solution of methylamine.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (B1222165) in portions.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

The crude N-methyl-1-adamantanamine can be used in the next step without further purification or can be purified by distillation or chromatography.

Step 3: Synthesis of Ethyl (2E)-3-(4-(((adamantan-1-ylmethyl)(methyl)amino)methyl)phenyl)acrylate

This step couples the two key intermediates via a second reductive amination.

-

Dissolve ethyl (2E)-3-(4-formylphenyl)acrylate and N-methyl-1-adamantanamine in a solvent such as dichloromethane.

-

Add a mild reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 4: Synthesis of Martinostat

The final step involves the conversion of the ester to the desired hydroxamic acid.

-

Prepare a solution of hydroxylamine hydrochloride and a base such as sodium hydroxide (B78521) in methanol.

-

To this freshly prepared hydroxylamine solution, add the ethyl (2E)-3-(4-(((adamantan-1-ylmethyl)(methyl)amino)methyl)phenyl)acrylate.

-

Stir the reaction mixture at room temperature until the starting ester is consumed.

-

Neutralize the reaction mixture with an acid, for example, dilute hydrochloric acid.

-

Extract the product into an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to yield Martinostat.

-

The final product can be purified by recrystallization or chromatography.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is a general method for determining the in vitro potency of Martinostat against specific HDAC isoforms.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Martinostat (serially diluted in assay buffer with a small percentage of DMSO)

-

HDAC Developer (containing a lysine developer and a stop solution, such as Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Martinostat in HDAC Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted HDAC enzyme

-

Martinostat dilution (or vehicle control)

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and develop the fluorescent signal by adding the HDAC Developer to each well. The developer solution typically contains a component that cleaves the deacetylated substrate to release the fluorophore and an HDAC inhibitor to stop the reaction.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the development reaction to complete.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-380 nm, Em: 440-460 nm for AMC-based substrates).

-

Calculate the percent inhibition for each Martinostat concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm the target engagement of Martinostat in a cellular environment.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cell line expressing the target HDAC(s) (e.g., HEK293T, HeLa)

-

Cell culture medium and reagents

-

Martinostat

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Thermal cycler or heating block

-

Ultracentrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with Martinostat at a specific concentration or a vehicle control for a defined period (e.g., 1 hour) in the cell culture incubator.

-

Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

-

Lysis: Lyse the cells by a method that does not denature proteins, such as multiple freeze-thaw cycles or sonication.

-

Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for a sufficient time (e.g., 20 minutes) at 4°C to pellet the precipitated proteins and cell debris.

-

Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentration across all samples. Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody specific for the target HDAC.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensity for the target HDAC at each temperature for both the Martinostat-treated and vehicle-treated samples. Plot the band intensity as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of Martinostat indicates target stabilization and therefore, target engagement.

Conclusion

Martinostat is a powerful chemical probe for investigating the biological roles of Class I and IIb HDACs. Its well-defined selectivity profile, cellular target engagement, and brain permeability make it an invaluable tool for both in vitro and in vivo studies. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate the broader application of Martinostat by the scientific community, ultimately advancing our understanding of the therapeutic potential of HDAC inhibition in a range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Martinostat as a Class I HDAC Inhibitor

This guide provides a comprehensive technical overview of Martinostat, a potent histone deacetylase (HDAC) inhibitor. It details its mechanism of action, selectivity, and effects on cellular pathways, and provides standardized protocols for its evaluation.

Introduction to Martinostat

Martinostat, with the IUPAC name (2E)-3-(4-{[(Adamantan-1-ylmethyl)(methyl)amino]methyl}phenyl)-N-hydroxyacrylamide, is a small molecule inhibitor of histone deacetylases.[1] Initially developed for neuroimaging applications when labeled with carbon-11 (B1219553) ([11C]Martinostat), it has demonstrated significant potential in both neuroscience research and oncology.[2][3] Its excellent brain penetrance sets it apart from many other HDAC inhibitors, allowing for robust investigation of epigenetic mechanisms within the central nervous system (CNS).[3][4]

Structurally, Martinostat is an adamantane-based hydroxamic acid.[5] This chemical class is known for its zinc-chelating properties, which are crucial for inhibiting the catalytic activity of zinc-dependent HDAC enzymes. Martinostat has been shown to satisfy Lipinski's Rule of Five, indicating favorable drug-like properties.[4]

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] This deacetylation leads to the condensation of chromatin, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

Martinostat exerts its biological effects by directly inhibiting HDACs. Its hydroxamic acid moiety chelates the zinc ion within the enzyme's catalytic site, blocking its deacetylase activity. The primary targets of Martinostat are the Class I HDACs—HDAC1, HDAC2, and HDAC3—which are predominantly located in the nucleus and are key regulators of gene expression.[1][6][7] Martinostat is also a potent inhibitor of the Class IIb enzyme, HDAC6.[1][3]

By inhibiting these enzymes, Martinostat leads to a state of hyperacetylation. The accumulation of acetyl groups on histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin), which facilitates gene transcription.[8] In human neural progenitor cells, treatment with Martinostat has been shown to increase acetylation levels of established class I HDAC substrates, including histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[6] This hyperacetylation can also occur on non-histone proteins; for instance, inhibition of HDAC6 by Martinostat results in the hyperacetylation of α-tubulin.[4][9]

Quantitative Data: Potency and Selectivity

Martinostat is a highly potent inhibitor of Class I HDACs, with activity in the low nanomolar range. Its selectivity has been characterized using in vitro assays with recombinant human enzymes. The 50% inhibitory concentration (IC50) values demonstrate strong inhibition of HDACs 1, 2, 3, and 6, with significantly less activity against other HDAC isoforms.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 0.3 |

| HDAC2 | I | 2.0 |

| HDAC3 | I | 0.6 |

| HDAC4 | IIa | >1000 |

| HDAC5 | IIa | >1000 |

| HDAC6 | IIb | 4.1 |

| HDAC7 | IIa | 352 |

| HDAC8 | I | >1000 |

| HDAC9 | IIa | >1000 |

| Table 1: In vitro inhibitory activity (IC50) of Martinostat against recombinant human HDAC isoforms. Data sourced from Wang C, et al. (2014).[5] |

In cellular contexts, such as tissue cellular thermal shift assays (CETSA), Martinostat shows high selectivity for Class I HDACs (1, 2, and 3).[1][6] This physiological context is crucial, as HDACs often function within large multi-protein complexes, which can influence inhibitor binding.[6]

Signaling Pathways and Cellular Effects

The inhibition of Class I HDACs by Martinostat triggers significant changes in gene expression, affecting multiple signaling pathways critical to both normal physiology and disease.

Neurobiology and Neuroplasticity

In the CNS, HDAC1, 2, and 3 are established as negative regulators of learning and memory.[6] By inhibiting these enzymes, Martinostat promotes the expression of genes associated with synaptic plasticity and cognitive function. Studies have shown that Martinostat treatment increases the expression of:

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Synaptotagmin-1 (SYT1)

-

Synaptophysin (SYP)

-

Progranulin (GRN) [6]

These genes play vital roles in neuronal development, synaptic function, and overall brain health. The ability of Martinostat to modulate these pathways underscores its potential for treating neurodegenerative and psychiatric disorders where epigenetic dysregulation is implicated.[10]

Caption: Mechanism of Martinostat-induced gene expression.

Oncology

In cancer biology, HDAC inhibitors are known to reactivate tumor suppressor genes that have been silenced epigenetically. Martinostat has demonstrated potent anti-leukemic activity, even in cancer cells resistant to standard therapies like tyrosine kinase inhibitors (TKIs).[4] Mechanistically, it disrupts key survival signaling pathways and enhances apoptotic responses in cancer cells.[4] It has shown high selectivity for cancer cells over healthy cells, suggesting a favorable therapeutic window.[4]

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to characterize Martinostat's activity.

Fluorometric HDAC Activity Assay

This assay quantifies the enzymatic activity of HDACs in vitro and is used to determine the IC50 value of an inhibitor.

Principle: A fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorophore, is incubated with the HDAC enzyme (recombinant or from nuclear extract). Deacetylation by HDAC allows a developer solution to cleave the substrate, releasing the fluorophore and generating a signal proportional to enzyme activity.

Methodology:

-

Preparation:

-

Prepare a serial dilution of Martinostat in assay buffer (e.g., ranging from 1 pM to 100 µM).

-

Dilute the HDAC enzyme (e.g., recombinant human HDAC1) to the working concentration in assay buffer.

-

Prepare the fluorogenic substrate and developer solution according to the manufacturer's instructions (e.g., using a commercial kit).

-

-

Reaction Setup (96-well plate):

-

Add 25 µL of assay buffer to "blank" wells.

-

Add 25 µL of the appropriate Martinostat dilution to "inhibitor" wells.

-

Add 25 µL of assay buffer without inhibitor to "positive control" wells.

-

Add 25 µL of diluted HDAC enzyme to all wells except the blanks.

-

Add 25 µL of the fluorogenic substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Development:

-

Add 50 µL of developer solution to each well.

-

Incubate the plate at room temperature for 15-20 minutes.

-

-

Measurement:

-

Read the fluorescence on a microplate fluorimeter, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4]

-

-

Data Analysis:

-

Subtract the average fluorescence of the blanks from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the log of Martinostat concentration and fit the data using a non-linear regression model to calculate the IC50 value.

-

Western Blot for Histone Acetylation

This protocol is used to visualize the downstream effect of Martinostat on its target proteins within cells.

Caption: Workflow for Western blot analysis of acetylation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of Martinostat (e.g., 0.5 µM, 2.5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

-

Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel until adequate separation of proteins by size is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies targeting the protein of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-GAPDH, anti-Total Histone H3).

-

Wash the membrane multiple times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the loading control to determine the relative increase in acetylation.[6]

-

References

- 1. Martinostat - Wikipedia [en.wikipedia.org]

- 2. Behind the probe: The story of the new [11C]Martinostat radiotracer | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

- 3. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Martinostat: A Technical Guide for Neurological Disorder Research

Introduction: Martinostat is a potent histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs (isoforms 1, 2, and 3) and class IIb HDAC (isoform 6) at low nanomolar concentrations.[1] Its ability to cross the blood-brain barrier has made it a valuable tool for both therapeutic development and in vivo imaging of HDACs in the central nervous system. This technical guide provides a comprehensive overview of the preclinical research on Martinostat in the context of neurological disorders, focusing on its mechanism of action, experimental validation, and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Martinostat.

Table 1: In Vitro Inhibitory Activity of Martinostat

| Target | IC50 (nM) | Assay Type | Source |

| Recombinant HDAC1 | 0.3 | Biochemical Assay | [2] |

| Recombinant HDAC2 | 2.0 | Biochemical Assay | [2] |

| Recombinant HDAC3 | 0.6 | Biochemical Assay | [2] |

| Recombinant HDAC6 | 4.1 | Biochemical Assay | [2] |

Table 2: Pharmacokinetic Parameters of [11C]Martinostat in Non-Human Primates

| Parameter | Value | Brain Region | Source |

| K1 (influx rate constant) | 0.65 mL/cm³/min (average) | Various | [3][4] |

| k4 (washout rate constant) | 0.0085 min⁻¹ (average) | Various | [3][4] |

| VT (total distribution volume) | 29.9–54.4 mL/cm³ | Various | [3][4] |

| VND (non-displaceable uptake) | 8.6 ± 3.7 mL/cm³ (average) | Various | [3][4] |

Table 3: Target Engagement of Martinostat in Rat Brain

| Compound | Dose (mg/kg) | Pretreatment Time | % Blockade of [11C]Martinostat | Source |

| Unlabeled Martinostat | 1 | 5 min | Dose-dependent decrease | [5] |

| CN54 | Not specified | Not specified | 40% | [5] |

| CI-994 | 15-60 | 2.5-4 h (acute) or 7 days | 9-14% | [5] |

| Cpd60 | Not specified | Not specified | 7-10% | [5] |

| RGFP966 | Not specified | Not specified | 7-10% | [5] |

| Sodium Valproate | 500 | 30 min | 16% | [5] |

| CN147 | 5 | 2.5 h | 23% | [5] |

| CN147 | 1 | 4 h | Maintained blockade | [5] |

| CN147 | 0.1 | 4 h | Maintained blockade | [5] |

Signaling Pathways and Mechanism of Action

Martinostat exerts its effects by inhibiting class I histone deacetylases, leading to an increase in histone acetylation. This epigenetic modification relaxes chromatin structure, allowing for the transcription of genes associated with neuroprotection and synaptic plasticity.

Caption: Martinostat inhibits Class I HDACs, increasing histone acetylation and promoting the transcription of neuroprotective genes.

Experimental Workflows

The preclinical evaluation of Martinostat involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Caption: A typical preclinical workflow for evaluating Martinostat in neurological disorder models.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method is used to verify the engagement of Martinostat with its target HDACs within a cellular context.

-

Cell/Tissue Preparation: Whole-cell lysates are prepared from postmortem human superior frontal gyrus and corpus callosum.[6]

-

Martinostat Treatment: Lysates are incubated with increasing concentrations of Martinostat (e.g., 0, 0.0032, 0.016, 0.080, 0.40, 2.0, and 10 μM).[6]

-

Thermal Challenge: The treated lysates are heated to a specific temperature to induce protein denaturation.

-

Protein Separation: The soluble fraction (containing stabilized proteins) is separated from the aggregated fraction by centrifugation.

-

Detection: The amount of specific HDACs (HDAC1, 2, 3, 6, and 8) in the soluble fraction is quantified by Western blotting.[6] Thermal stabilization of the HDACs indicates target engagement by Martinostat.[6]

In Vitro Biochemistry with Human Neural Progenitor Cells

This protocol assesses the downstream effects of Martinostat on histone acetylation and gene expression.[6]

-

Cell Culture: Human stem cell-derived neural progenitor cells are cultured under standard conditions.

-

Treatment: Cells are treated with DMSO (vehicle control), and different concentrations of Martinostat (e.g., 0.5 μM, 2.5 μM) for 24 hours.[6]

-

Western Blotting: Whole-cell lysates are prepared, and Western blotting is performed to quantify the acetylation levels of histone H3 at lysine (B10760008) 9 (H3K9) and histone H4 at lysine 12 (H4K12).[6]

-

RT-qPCR: RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of genes associated with synaptic plasticity (e.g., BDNF, SYP) and neurodegeneration (e.g., GRN).[6]

[11C]Martinostat PET Imaging in Non-Human Primates

This protocol is used to quantify the in vivo distribution and target occupancy of HDACs in the brain.

-

Animal Preparation: A non-human primate (e.g., Papio anubis) is anesthetized, and arterial and venous lines are placed for blood sampling and radiotracer injection.[3][6]

-

Radiotracer Injection: A bolus of [11C]Martinostat is injected intravenously.

-

PET Scan: Dynamic PET imaging is performed for a specified duration (e.g., 90-120 minutes) to capture the kinetics of the radiotracer in the brain.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which is used to generate an input function for kinetic modeling.[3]

-

Kinetic Modeling: Time-activity curves from different brain regions are analyzed using pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT), which is proportional to the density of available HDACs.[3][4]

-

Occupancy Studies: To determine target occupancy, a blocking dose of non-radiolabeled Martinostat is administered before the [11C]Martinostat injection, and the reduction in VT is measured.[3]

Preclinical Findings in Neurological Disorder Models

Preclinical studies using [11C]Martinostat PET have revealed alterations in HDAC expression in various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and bipolar disorder.[2][7]

-

Alzheimer's Disease (AD): Contrary to some initial hypotheses, studies using [11C]Martinostat PET have shown reduced levels of class I HDACs in brain regions affected by AD pathology.[8][9][10][11] This reduction in HDACs was found to mediate the detrimental effects of amyloid-β and tau on brain atrophy and cognitive decline.[8][11] Postmortem brain tissue from AD patients and a transgenic rat model of AD also showed reduced HDAC I levels.[10][11][12] Overexpression of HDAC2 has been linked to decreased neuronal plasticity and memory formation in rodent models, and HDAC inhibitors have been shown to rescue these deficits.[6]

-

Parkinson's Disease (PD): Research is ongoing to investigate the role of HDACs in Parkinson's disease using [11C]Martinostat PET.[13] Studies with other HDAC inhibitors, like entinostat, have shown neuroprotective effects in animal models of PD.[14]

-

Huntington's Disease (HD): While specific studies on Martinostat in Huntington's disease models are not detailed in the provided results, the general therapeutic strategy of using HDAC inhibitors to suppress mutant huntingtin (mHTT) is an active area of research.[15] Animal models are crucial for evaluating such therapeutic targets.[15][16]

Conclusion

Martinostat is a powerful tool for investigating the role of class I HDACs in the pathophysiology of neurological disorders. Its use as a PET radioligand has provided unprecedented insights into the in vivo expression and distribution of these enzymes in the living brain. Preclinical studies have demonstrated its ability to engage its targets in the brain and modulate downstream pathways related to neuroprotection and synaptic plasticity. While the findings in Alzheimer's disease have challenged previous assumptions, they open new avenues for understanding the complex epigenetic dysregulation in neurodegeneration. Further preclinical research is warranted to explore the full therapeutic potential of Martinostat and other selective HDAC inhibitors for a range of neurological conditions.

References

- 1. Martinostat - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis and Quantification of [¹¹C]Martinostat for in Vivo HDAC Imaging of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoproteomics Sheds Light on Epigenetic Targets of [C]Martinostat in the Human Brain. | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzforum.org [alzforum.org]

- 13. Research – WangLab [wanglab.martinos.org]

- 14. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rodent Models of Huntington’s Disease: An Overview | MDPI [mdpi.com]

- 16. huntingtonstudygroup.org [huntingtonstudygroup.org]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Martinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically isoforms 1, 2, and 3, and also shows activity against the class IIb HDAC6.[1] Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly as the radiolabeled positron emission tomography (PET) agent, [11C]Martinostat, for the in vivo quantification of HDAC expression in the brain and other organs.[1][2] Understanding the cellular uptake and subcellular distribution of Martinostat is critical for interpreting its biological effects and for the development of novel therapeutic strategies targeting epigenetic mechanisms. This technical guide provides a comprehensive overview of the current knowledge on Martinostat's cellular transport and localization, including quantitative data, detailed experimental protocols, and visual workflows to facilitate further research in this area.

Cellular Uptake Mechanisms